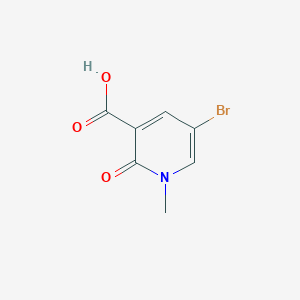

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-9-3-4(8)2-5(6(9)10)7(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLHARUABHWIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725573 | |

| Record name | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846048-15-5 | |

| Record name | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This guide provides a comprehensive overview of a robust and well-documented synthetic route for the preparation of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step protocol but also insights into the underlying chemical principles that govern the experimental choices.

Introduction

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound of significant interest due to its prevalence in the core structure of various biologically active molecules. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid and the N-methyl-2-pyridone scaffold are key pharmacophoric features. This guide will detail a reliable two-step synthetic sequence commencing from readily available starting materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a two-step process:

-

Step 1: Synthesis of the Precursor, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This involves the formation of the N-methyl-2-pyridone ring system with a carboxylic acid functionality at the 3-position.

-

Step 2: Regioselective Bromination. The precursor is then subjected to electrophilic bromination to introduce a bromine atom specifically at the 5-position of the pyridone ring.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual steps.

Visualizing the Synthetic Workflow

Step 1: Synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The synthesis of the pyridone precursor is achieved through a well-established cyclocondensation reaction. The process begins with the formation of an enamine from diethyl malonate, which then undergoes cyclization with methylamine, followed by hydrolysis of the resulting ester.

Mechanistic Rationale

The reaction of diethyl malonate with dimethylformamide dimethyl acetal (DMFDMA) generates diethyl 2-((dimethylamino)methylene)malonate. This intermediate is a highly reactive Michael acceptor. Subsequent reaction with methylamine leads to a conjugate addition-elimination sequence, followed by an intramolecular cyclization to form the ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The final step is a standard ester hydrolysis under basic conditions to yield the desired carboxylic acid. The choice of DMFDMA is critical as it serves as a one-carbon electrophile and a source of the dimethylamino leaving group, facilitating the initial enamine formation.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (1 equivalent) and dimethylformamide dimethyl acetal (1.2 equivalents).

-

Heat the mixture at 100-110 °C for 2 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, dissolve the resulting crude diethyl 2-((dimethylamino)methylene)malonate in ethanol.

-

To this solution, add a solution of methylamine (1.5 equivalents) in ethanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Part B: Hydrolysis to 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

Dissolve the purified ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

After cooling, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford the pure carboxylic acid.

Step 2: Regioselective Bromination

The second step involves the electrophilic bromination of the electron-rich pyridone ring. The use of N-bromosuccinimide (NBS) provides a mild and selective method for this transformation.

Mechanistic Rationale

The 2-pyridone ring is an electron-rich aromatic system, with enhanced electron density at the 3- and 5-positions due to the electron-donating effect of the nitrogen atom and the carbonyl group's resonance contribution. The N-methyl group further increases the electron density of the ring. Bromination with NBS proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity for the 5-position is governed by both steric and electronic factors. The 3-position is sterically hindered by the adjacent carboxylic acid group, and the 5-position is electronically activated, making it the preferred site of electrophilic attack.

Detailed Experimental Protocol

-

Suspend 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water to remove any remaining succinimide, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C7H7NO3 | 153.14 | 75-85 | White to off-white solid |

| 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C7H6BrNO3 | 232.03 | 85-95 | White to pale yellow solid |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The procedures are based on well-established organic transformations and offer good yields and high purity of the final product. The mechanistic insights provided should aid researchers in understanding and potentially optimizing these reactions for their specific needs. This versatile building block can be utilized in the synthesis of a wide array of complex molecules with potential therapeutic applications.

References

-

Synthesis of 2-Pyridones: A general overview of 2-pyridone synthesis can be found in various organic chemistry textbooks and review articles. For specific examples related to the described method, refer to publications on the synthesis of functionalized pyridones from β-keto esters and enamines. A relevant starting point is the Organic Chemistry Portal's compilation of 2-pyridone syntheses.[1]

-

Use of Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: The reaction of active methylene compounds with DMFDMA is a common strategy for the synthesis of enamines, which are versatile intermediates in heterocyclic chemistry. For a review of its applications, see: Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.[2]

-

Hydrolysis of Esters: The saponification of esters to carboxylic acids is a fundamental reaction in organic chemistry. Detailed procedures and conditions can be found in standard laboratory manuals and review articles on the hydrolysis of carboxylic acid derivatives.[3]

-

Bromination with N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of various organic compounds, including electron-rich aromatic systems. For a comprehensive overview of its applications, refer to authoritative sources such as N-Bromosuccinimide - Wikipedia and the Organic Chemistry Portal.[4][5]

-

Regioselectivity of Bromination of 2-Pyridones: The directing effects of substituents on the 2-pyridone ring are crucial for achieving the desired regioselectivity. Studies on the bromination of substituted pyridones provide valuable insights into these effects. For an example of regioselective bromination, see: Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.[6]

-

Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives: For related synthetic procedures involving the construction of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, refer to: Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.[7]

-

Reaction of Diethyl Malonate: The reaction of diethyl malonate with various electrophiles is a cornerstone of C-C bond formation in organic synthesis. For an example of its use, see: Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of carprofen.[8]

Sources

- 1. 2-Pyridone synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemrxiv.org [chemrxiv.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. isca.me [isca.me]

An In-depth Technical Guide to the Preparation of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted 2-pyridone core is a prevalent scaffold in numerous biologically active compounds. The presence of a bromine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of more complex molecules. The carboxylic acid moiety at the C3 position offers a site for amide bond formation, esterification, or other modifications, making this compound a key intermediate in the construction of potential therapeutic agents.

This technical guide provides a comprehensive overview of the synthetic preparation of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid, focusing on a reliable and efficient laboratory-scale methodology. The guide delves into the mechanistic rationale behind the chosen synthetic strategy, offers a detailed step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and efficient route to 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid is through the electrophilic aromatic bromination of its precursor, 1-methyl-2-oxopyridine-3-carboxylic acid. The 2-pyridone ring is considered an electron-rich aromatic system, activated towards electrophilic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, increasing the electron density, particularly at the C3 and C5 positions.

The choice of brominating agent is crucial for achieving high regioselectivity and yield. While molecular bromine (Br₂) can be used, it is often less selective and can lead to the formation of polybrominated byproducts. A milder and more selective reagent, N-bromosuccinimide (NBS), is the preferred choice for the bromination of activated aromatic and heterocyclic systems.[1][2] NBS provides a low, steady concentration of electrophilic bromine, which favors monosubstitution at the most activated position.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The 2-pyridone ring acts as the nucleophile, attacking the electrophilic bromine species generated from NBS. The electron-donating nature of the N-methyl group and the ring's inherent aromaticity direct the incoming electrophile to the C5 position. The resonance stabilization of the resulting sigma complex (arenium ion) intermediate favors substitution at this position over others. Subsequent deprotonation by a base (such as succinimide anion) restores the aromaticity of the ring, yielding the final 5-bromo product.

Experimental Protocol

This protocol details the synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid from 1-methyl-2-oxopyridine-3-carboxylic acid using N-bromosuccinimide.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 66654-21-1 | C₇H₇NO₃ | 153.14 |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |

| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium sulfite | 7757-83-7 | Na₂SO₃ | 126.04 |

| Hydrochloric acid (1 M) | 7647-01-0 | HCl | 36.46 |

| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.53 g (10.0 mmol) of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in 30 mL of anhydrous acetonitrile.

-

Addition of NBS: To the stirred solution, add 1.87 g (10.5 mmol, 1.05 equivalents) of N-bromosuccinimide in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 9:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of a saturated aqueous solution of sodium sulfite to quench any remaining bromine.

-

Acidification and Isolation: Wash the organic layer with 30 mL of brine. To the organic layer, add 30 mL of 1 M hydrochloric acid and shake vigorously. The product, being a carboxylic acid, will precipitate as a solid.

-

Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold dichloromethane. Dry the solid under vacuum to a constant weight.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Characterization Data

| Property | Value |

| Chemical Name | 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid |

| CAS Number | 846048-15-5 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 80-90% |

| Purity (by HPLC) | >97% |

| Storage | Store at room temperature, protected from light |

Note: The characterization data provided are typical values and may vary slightly depending on the specific experimental conditions and purification methods used. It is highly recommended to perform a full analytical characterization (¹H NMR, ¹³C NMR, MS, and IR) to confirm the structure and purity of the synthesized compound.

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

-

Hydrochloric Acid: Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid via electrophilic bromination of 1-methyl-2-oxopyridine-3-carboxylic acid with N-bromosuccinimide is a robust and efficient method suitable for laboratory-scale preparation. This guide provides a detailed, self-validating protocol grounded in established chemical principles. The resulting product is a key intermediate for the synthesis of a wide range of compounds with potential applications in drug discovery and development. Researchers and scientists can utilize this guide to reliably produce this valuable building block for their research endeavors.

References

-

N-Bromosuccinimide. Wikipedia. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. PubChem. [Link]

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784-1788. [Link]

-

Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354–355. [Link]

Sources

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS 846048-15-5 properties

An In-Depth Technical Guide to 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 846048-15-5)

Introduction

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a highly functionalized heterocyclic compound. Its structure, featuring a 2-pyridone core, a carboxylic acid handle, and a bromine atom, makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for sequential, site-selective modifications, rendering it particularly useful in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, safety, and applications, with a focus on its emerging role in the field of targeted protein degradation. Commercial suppliers often provide this compound with a purity of 97% or higher.[1]

Core Properties and Identification

The fundamental physicochemical and identifying properties of this molecule are summarized below. These computed descriptors are essential for database searches, structural analysis, and predictive modeling of its behavior.

| Identifier | Value | Source |

| CAS Number | 846048-15-5 | [1][2] |

| Molecular Formula | C7H6BrNO3 | [1][2][][4] |

| Molecular Weight | 232.03 g/mol | [1][2][] |

| IUPAC Name | 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid | [2] |

| Synonyms | 5-bromo-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, 5-Bromo-1,2-dihydro-1-methyl-2-oxo-nicotinic acid | [2] |

| InChI Key | RKLHARUABHWIDP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CN1C=C(C=C(C1=O)C(=O)O)Br | [2] |

| Polar Surface Area | 57.6 Ų | [2] |

| XLogP3 | 1.1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Molecular Structure and Spectroscopic Profile (Anticipated)

While specific spectral data from suppliers often requires direct inquiry[5], the molecular structure allows for a reliable prediction of its key spectroscopic features.

Caption: Structure of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridone ring, a singlet for the N-methyl group (around 3.5-4.0 ppm), and a very broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10-12 ppm).[6]

-

¹³C NMR: Carbon signals for the pyridone ring, the methyl group, and the carbonyl carbons are expected. The carboxylic acid carbon typically appears in the 165-185 δ range, while the pyridone carbonyl will also be in the downfield region.[6]

-

Infrared (IR) Spectroscopy: Two characteristic absorptions are anticipated for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[6] A second carbonyl stretch from the pyridone ring will also be present.

Synthesis and Chemical Reactivity

While specific, validated synthesis protocols for this exact compound are proprietary, a plausible synthetic route can be devised based on established pyridine chemistry. A representative strategy involves the functionalization of a pre-formed pyridone ring.

Caption: A plausible synthetic workflow for the target compound.

This approach highlights the key chemical transformations required. The reactivity of the final compound is governed by its three main functional groups:

-

Carboxylic Acid: This is the primary reactive site for derivatization. It can be readily converted to an acid chloride or activated with coupling reagents (e.g., HATU, HOBt) to form amide bonds. This is crucial for its use as a building block where it is linked to other molecular fragments.

-

Bromo Substituent: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups at the 5-position of the pyridone ring.

-

Pyridone Ring: The electron-deficient nature of the ring can influence the reactivity of its substituents and allows for further chemical modifications if required.

Application in Targeted Protein Degradation

A significant application for this molecule is as a building block for Proteolysis-Targeting Chimeras (PROTACs).[1][] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural ubiquitin-proteasome system.

Caption: Role of the building block in a general PROTAC structure.

In this context, 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a versatile scaffold. The carboxylic acid provides a convenient attachment point to build out the linker, which is then connected to a ligand for the target protein. The brominated pyridone core can itself be part of the final E3 ligase ligand or a structural element that provides optimal spacing and conformation for the PROTAC molecule.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as hazardous, with potential risks upon ingestion, skin contact, or inhalation.[7][8]

| Hazard Information | Precautionary Measures |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |

| Prevention | P261: Avoid breathing dust.[8] P264: Wash skin thoroughly after handling.[8] P280: Wear protective gloves/eye protection.[8] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

Standard Laboratory Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side-shields conforming to EN166 standards, and chemical-resistant gloves (e.g., nitrile).

-

Dispensing: Avoid creating dust when weighing or transferring the solid material. Use appropriate tools like a spatula.

-

Contact Avoidance: Prevent contact with skin and eyes. If contact occurs, follow the first-aid measures outlined in the safety data sheet.[7]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at room temperature.[1]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Conclusion

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is more than a simple chemical reagent; it is an enabling tool for advanced drug discovery. Its well-defined structure, predictable reactivity, and strategic functional groups make it an ideal starting point for synthesizing complex molecules, particularly in the rapidly advancing field of targeted protein degradation. For researchers and scientists, a thorough understanding of its properties and handling requirements is the first step toward unlocking its full potential in developing next-generation therapeutics.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C7H6BrNO3 | CID 57415886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 846048-15-5 | MFCD17214399 | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid [aaronchem.com]

- 5. 846048-15-5 | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Bromides | Ambeed.com [ambeed.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Properties, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a carboxylic acid, a reactive bromine atom on a pyridone ring, and an N-methyl group—provides a versatile scaffold for the synthesis of complex molecules. The pyridone core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including antimicrobial, antiviral, and anti-inflammatory properties[1].

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its characterization, and a discussion of its chemical reactivity and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Computed Properties

A precise understanding of a compound's physical properties is fundamental for its application in synthesis and formulation. While extensive experimental data for this specific molecule is not widely published, a combination of information from chemical suppliers and computational models provides a solid foundation for its handling and use.

| Property | Value | Source |

| IUPAC Name | 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid | PubChem[2] |

| CAS Number | 846048-15-5 | Multiple Vendors[3][4][5] |

| Molecular Formula | C₇H₆BrNO₃ | PubChem[2] |

| Molecular Weight | 232.03 g/mol | PubChem[2] |

| Appearance | Assumed to be a solid at room temperature. | General Knowledge |

| Purity | Typically available at ≥97% | Commercial Supplier[4] |

| Storage | Ambient temperature | Commercial Supplier[3] |

| Computed XLogP3 | 1.1 | PubChem (Computed)[2] |

| Computed pKa | Data not available; expected to be acidic due to the carboxylic acid group. | Chemical Principles |

| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Chemical Principles |

| Melting Point | Not experimentally reported in surveyed literature. | |

| Boiling Point | Not applicable; likely to decompose upon heating. | Chemical Principles |

Chemical Structure

The structural arrangement of the molecule is key to its reactivity and utility.

Caption: Proposed synthetic workflow diagram.

Expertise & Causality: This pathway is chosen for its convergence and reliance on well-understood reactions. Using a malonate derivative in Step 2 is a classic approach for building the pyridone core with the required C3-ester functionality, which is then hydrolyzed in the final step. This late-stage hydrolysis is often cleaner than carrying the free acid through multiple synthetic steps where it can interfere with reagents or complicate purification. Selective bromination with N-bromosuccinimide (NBS) is a standard and effective method for halogenating electron-rich or moderately activated aromatic systems like the pyridone ring.

Protocols for Structural & Purity Verification

Every synthesized batch must undergo rigorous quality control. The following are self-validating protocols designed to confirm the identity, structure, and purity of the final compound.

-

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. The method separates the target compound from residual starting materials, byproducts, and impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

-

Instrumentation & Columns:

-

HPLC system with UV-Vis detector (e.g., Agilent 1260, Waters Alliance).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water. (Formic acid is used to protonate the carboxylic acid, ensuring a consistent charge state and sharp peak shape).

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Gradient Elution:

-

Time 0-2 min: 5% B

-

Time 2-15 min: Gradient from 5% to 95% B

-

Time 15-17 min: Hold at 95% B

-

Time 17-18 min: Return to 5% B

-

Time 18-20 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A pure sample should exhibit one major peak.

-

Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei. It is essential for confirming that the correct isomer has been synthesized.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and because the acidic proton of the carboxylic acid is often observable.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals:

-

A singlet for the N-CH₃ group (approx. 3.5-4.0 ppm).

-

Two distinct singlets or narrow doublets for the two protons on the pyridone ring (H4 and H6) in the aromatic region (approx. 7.5-9.0 ppm).

-

A broad singlet for the carboxylic acid -OH proton at a downfield chemical shift (>12 ppm), which will disappear upon D₂O exchange.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

Seven distinct carbon signals.

-

A signal for the N-CH₃ carbon (approx. 35-45 ppm).

-

Signals for the four sp² carbons of the pyridone ring, including the C-Br carbon (which may be less intense).

-

Two carbonyl carbons at downfield shifts: one for the C2-oxo group and one for the C3-carboxylic acid (approx. 160-175 ppm).

-

-

-

Rationale: FT-IR is a rapid and effective technique for confirming the presence of key functional groups. The spectrum of a carboxylic acid is highly characteristic. *[6] Methodology (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ to ~2500 cm⁻¹, often obscuring the C-H stretches. [6] * C-H Stretch (Alkyl & Aryl): Sharp peaks appearing on top of the broad O-H band, ~3000-2850 cm⁻¹.

-

C=O Stretch (Conjugated Ketone & Carboxylic Acid): Two strong, sharp absorption bands in the region of ~1725-1650 cm⁻¹. The pyridone carbonyl will likely be at a lower wavenumber (~1660 cm⁻¹) due to its amide character, while the carboxylic acid carbonyl will be higher (~1710 cm⁻¹).

-

C=C Stretch (Aromatic Ring): Medium intensity bands around ~1600-1450 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A strong band between ~1320-1210 cm⁻¹.

-

[6]##### Protocol 3.2.4: Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

-

Methodology (Electrospray Ionization - ESI):

-

Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

-

Expected Results:

-

Positive Mode: An intense ion peak corresponding to [M+H]⁺ at m/z 231.96 (calculated for C₇H₇⁷⁹BrNO₃⁺). The characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed at m/z 231.96 and 233.96.

-

Negative Mode: An intense ion peak corresponding to [M-H]⁻ at m/z 229.95 (calculated for C₇H₅⁷⁹BrNO₃⁻), also showing the bromine isotopic pattern.

-

Applications in Drug Discovery: A Key PROTAC Building Block

The primary application driving interest in 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is its use as a scaffold in the synthesis of PROTACs.

[4]PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. T[7][8]hey consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

Caption: General PROTAC structure and role of the title compound.

This pyridinone derivative is particularly valuable because its carboxylic acid provides a direct and reliable attachment point for the linker via stable amide bond formation. The bromine atom serves as a latent functional group, allowing for post-synthesis modification or for its inclusion as part of a pharmacophore that binds to the target protein. Its classification as a "Protein Degrader Building Block" by suppliers underscores its significance in this rapidly advancing therapeutic modality. [4]

Conclusion

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined reactive sites allow for predictable and versatile incorporation into complex molecular architectures, most notably PROTACs. While a comprehensive experimental dataset for the compound is still emerging, the combination of computational data and established analytical protocols provides researchers with the necessary framework to confidently utilize this valuable building block in their synthetic campaigns. As targeted protein degradation continues to evolve, the demand for well-characterized and versatile scaffolds like this pyridinone derivative will undoubtedly grow.

References

- (No Source Provided)

-

Ahadi, E. M., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

- (No Source Provided)

-

Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

-

Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

-

PubChem. 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

-

HDH Chemicals. 5-bromo-1-methyl-2-oxo-1, 2-dihydropyridine-3-carboxylic acid, min 97%, 1 gram. [Link]

- (No Source Provided)

- (No Source Provided)

-

Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, S. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Biomedicines, 11(7), 1943. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

- (No Source Provided)

- (No Source Provided)

-

Zhao, L., Zhao, J., Zhong, K., Tong, L., & Wu, W. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 8(1), 319. [Link]

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C7H6BrNO3 | CID 57415886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 846048-15-5 [sigmaaldrich.cn]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 846048-15-5 [sigmaaldrich.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid mechanism of action

**An In-Depth Technical Guide to the

Mechanistic Landscape of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Privileged Scaffold

The 2-pyridone-3-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry, a structural motif that is capable of binding to multiple, unrelated classes of biological targets. The inherent electronic and steric properties of this heterocyclic system, further modulated by substitutions, allow for a diverse range of pharmacological activities. This guide delves into the specific case of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a molecule poised at the intersection of several key therapeutic areas. Our exploration will be grounded in established principles of medicinal chemistry and will propose a logical, data-driven pathway to elucidate its definitive mechanism of action. We will move beyond a simple recitation of facts to an analytical discussion of why certain experimental paths are chosen and how the resulting data can be interpreted to build a cohesive mechanistic narrative.

I. The Molecular Profile of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Before exploring its biological action, a thorough understanding of the molecule's physicochemical properties is paramount. These characteristics will govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with potential biological targets.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | PubChem |

| Molecular Weight | 232.03 g/mol | PubChem |

| IUPAC Name | 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid | PubChem |

| CAS Number | 846048-15-5 | PubChem |

| Predicted LogP | 1.1 | PubChem |

The presence of the bromine atom at the 5-position introduces significant electronic and steric changes to the pyridone ring compared to its unsubstituted counterpart. The methyl group at the 1-position caps the lactam tautomer, preventing tautomerization to the 2-hydroxypyridine form. The carboxylic acid at the 3-position is a key functional group, likely involved in critical binding interactions with biological targets.

II. Hypothesized Mechanisms of Action: A Multi-faceted Investigation

Based on the extensive literature surrounding the 2-pyridone-3-carboxylic acid scaffold, we can postulate several plausible mechanisms of action for our target molecule. This guide will focus on three of the most promising avenues of investigation: DNA gyrase inhibition, anticancer activity, and HIV-1 integrase inhibition.

A. Hypothesis 1: Inhibition of Bacterial DNA Gyrase

The structural similarity of the pyridone carboxylic acid core to quinolone and fluoroquinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV, presents a compelling starting point. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Caption: Proposed mechanism of DNA gyrase inhibition.

Caption: Experimental workflow for validating DNA gyrase inhibition.

1. In vitro DNA Gyrase Assay:

-

Objective: To determine the direct inhibitory effect of the compound on purified bacterial DNA gyrase.

-

Protocol:

-

Purify DNA gyrase (GyrA and GyrB subunits) from E. coli and S. aureus.

-

Prepare a reaction mixture containing supercoiled plasmid DNA, ATP, and the purified enzyme.

-

Add the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Ciprofloxacin can be used as a positive control.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Quantify the amount of relaxed DNA to determine the IC₅₀ value.

-

2. Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the minimum concentration of the compound that inhibits visible bacterial growth.

-

Protocol:

-

Use a panel of Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.

-

Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate with appropriate growth media.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound with no visible bacterial growth.

-

B. Hypothesis 2: Anticancer Activity via PARP-1 Inhibition

Several dihydropyridine derivatives have demonstrated cytotoxic effects on various cancer cell lines. A plausible target in this context is Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations).

Caption: Proposed mechanism of PARP-1 inhibition in cancer cells.

Caption: Experimental workflow for validating PARP-1 inhibition.

1. In vitro PARP-1 Enzyme Assay:

-

Objective: To quantify the direct inhibition of PARP-1 enzymatic activity.

-

Protocol:

-

Use a commercially available PARP-1 activity assay kit (e.g., colorimetric or fluorescent).

-

Immobilize histone-coated plates and add purified PARP-1 enzyme.

-

Add the test compound at varying concentrations, along with biotinylated NAD+.

-

Incubate to allow for PARP-1 activity (poly-ADP-ribosylation of histones).

-

Detect the incorporated biotin using a streptavidin-HRP conjugate and a colorimetric substrate.

-

Measure absorbance and calculate the IC₅₀ value. Olaparib can be used as a positive control.

-

2. Cytotoxicity Assay:

-

Objective: To assess the compound's ability to reduce the viability of cancer cells.

-

Protocol:

-

Seed cancer cell lines (e.g., HCT-15, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT or XTT reagent to the wells and incubate to allow for formazan formation by viable cells.

-

Solubilize the formazan crystals and measure the absorbance.

-

Calculate the concentration that inhibits cell growth by 50% (GI₅₀).

-

C. Hypothesis 3: Inhibition of HIV-1 Integrase

The 2-pyridone-3-carboxylic acid core is a critical component of several FDA-approved HIV-1 integrase strand transfer inhibitors (INSTIs). This makes HIV-1 integrase a high-priority target for investigation.

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Caption: Experimental workflow for validating HIV-1 integrase inhibition.

1. In vitro HIV-1 Integrase Strand Transfer Assay:

-

Objective: To measure the inhibition of the strand transfer step catalyzed by HIV-1 integrase.

-

Protocol:

-

Use a fluorescence-based assay with purified recombinant HIV-1 integrase.

-

Prepare a reaction mixture containing a donor DNA substrate (labeled with a fluorophore) and a target DNA substrate (labeled with a quencher).

-

Add the test compound at various concentrations. Dolutegravir can be used as a positive control.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in fluorescence over time, which corresponds to the integration of the donor DNA into the target DNA, separating the fluorophore and quencher.

-

Calculate the IC₅₀ value from the dose-response curve.

-

2. Antiviral Assay in HIV-1 Infected T-cell Lines:

-

Objective: To determine the compound's efficacy in inhibiting HIV-1 replication in a cellular context.

-

Protocol:

-

Infect a susceptible T-cell line (e.g., MT-4) with a laboratory-adapted strain of HIV-1.

-

Treat the infected cells with serial dilutions of the test compound.

-

Incubate the cells for 4-5 days.

-

Measure the extent of viral replication by quantifying the p24 antigen in the cell supernatant using an ELISA.

-

Simultaneously, assess cell viability using a cytotoxicity assay (e.g., MTT) to determine the therapeutic index (CC₅₀/EC₅₀).

-

III. Synthesis and Structure-Activity Relationship (SAR) Considerations

Further SAR studies would be crucial to optimize the activity of this lead compound. Key modifications could include:

-

Varying the substituent at the 5-position: Replacing the bromo group with other halogens (Cl, F) or small alkyl groups to probe the effect on potency and selectivity.

-

Modifying the N-substituent: Replacing the methyl group with other alkyl or aryl groups to explore the impact on ADME properties.

-

Esterification of the carboxylic acid: To potentially improve cell permeability, followed by in vivo hydrolysis to the active carboxylic acid.

IV. Concluding Remarks and Future Directions

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid stands as a molecule of significant interest, with a high probability of exhibiting potent biological activity in one or more of the domains discussed. The proposed experimental workflows provide a clear and logical path to systematically investigate its mechanism of action. The initial focus should be on the in vitro enzyme assays for DNA gyrase, PARP-1, and HIV-1 integrase to rapidly identify the most promising therapeutic area. Positive hits in these assays would then warrant progression to cellular and, ultimately, in vivo models. The journey from a promising chemical scaffold to a clinically viable drug is arduous, but a methodical, hypothesis-driven approach, as outlined in this guide, provides the most robust framework for success.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57415886, 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link].

-

Dotsenko, V. V., Russkih, A. A., Aksenov, N. A., & Aksenova, I. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 72. [Link]

- Sangwan, S., Yadav, N., Kumar, R., Chauhan, S., Dhanda, V., Walia, P., & Duhan, A. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199.

-

Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). Retrieved from [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). Retrieved from [Link]

- Jinbo, Y., Taguchi, M., Inoue, Y., Kondo, H., Miyasaka, T., Tsujishita, H., Sakamoto, F., & Tsukamoto, G. (1993). Synthesis and

Unlocking Targeted Protein Degradation: A Technical Guide to the Application of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Abstract

The field of targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this technology are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rational design and synthesis of effective PROTACs rely on a robust toolkit of chemical building blocks. This guide provides an in-depth technical exploration of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , a commercially available building block classified for use in protein degrader synthesis. While direct biological activity data for this specific compound is not yet prevalent in public literature, its structural features, particularly the pyridinone core, suggest its potential as a versatile scaffold in the construction of novel E3 ubiquitin ligase ligands. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the potential applications of this building block, proposing a rationale for its use, and providing detailed, actionable experimental protocols to investigate its utility in the rapidly evolving landscape of targeted protein degradation.

Introduction: The Dawn of Targeted Protein Degradation

Conventional small molecule drugs typically function through occupancy-driven pharmacology, where a drug binds to the active site of a target protein to inhibit its function. While this approach has been remarkably successful, it is limited to proteins with well-defined binding pockets and often requires high systemic exposure to maintain therapeutic efficacy. Targeted protein degradation represents a paradigm shift, moving from an occupancy-based to an event-driven mechanism.

PROTACs are the most prominent examples of this technology. These bifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This catalytic process allows for the removal of the target protein from the cell, offering the potential for more profound and durable pharmacological effects at lower drug concentrations.

The successful design of a PROTAC hinges on the careful selection and optimization of its three components: the POI ligand, the E3 ligase ligand, and the linker. The focus of this guide, 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , is positioned as a building block for the E3 ligase-recruiting moiety, a critical determinant of a PROTAC's efficacy and selectivity.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | PubChem |

| Molecular Weight | 232.03 g/mol | PubChem |

| CAS Number | 846048-15-5 | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in DMSO and DMF | General knowledge |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Table 1: Physicochemical properties of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

The presence of both a carboxylic acid and a bromine atom provides two key functional handles for synthetic elaboration, allowing for diverse chemical transformations to incorporate this scaffold into a larger PROTAC molecule.

The Pyridinone Scaffold: A Potential E3 Ligase Interface

While the precise E3 ligase target for ligands derived from 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not yet explicitly defined in the literature, the 2-pyridone motif is a recognized pharmacophore in medicinal chemistry. Notably, certain ligands for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited ligase in PROTAC design, feature a central pyridinone ring. This structural similarity provides a compelling hypothesis for the intended application of this building block.

The VHL E3 ligase recognizes its endogenous substrate, the alpha subunit of hypoxia-inducible factor 1 (HIF-1α), through a key hydroxyproline residue. Small molecule VHL ligands mimic this interaction. It is plausible that the pyridinone core of the title compound could be elaborated to present the necessary pharmacophoric features to engage with the VHL binding pocket. The carboxylic acid can be used as an attachment point for a linker, while the bromine atom can be functionalized to introduce additional binding elements or to modulate the physicochemical properties of the resulting ligand.

The following diagram illustrates the hypothetical role of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a precursor to a VHL ligand within a PROTAC construct.

A Technical Guide to the Synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic Acid: Starting Materials and Strategic Approaches

Introduction

5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid (CAS No: 846048-15-5) is a substituted nicotinic acid derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its specific arrangement of functional groups—a bromine atom, an N-methylated pyridone core, and a carboxylic acid—offers multiple points for chemical modification. This guide provides an in-depth analysis of the primary synthetic strategies for this molecule, focusing on the critical selection of starting materials and the underlying chemical principles that govern the reaction pathways. We will explore the most prevalent and efficient route, which involves the initial construction of the pyridone ring followed by sequential functionalization.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of a multi-substituted heterocycle like 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid can be approached from several angles. A thorough retrosynthetic analysis reveals two primary strategic disconnections, which dictate the overall workflow and the choice of initial starting materials.

-

Approach A: Late-Stage Halogenation. This is the most common and often most efficient strategy. The synthesis begins by constructing the core 1-methyl-2-oxopyridine-3-carboxylic acid scaffold. The electron-rich nature of the 2-pyridone ring then facilitates a regioselective electrophilic bromination at the C5 position in a final step. This approach is advantageous as it avoids handling potentially reactive brominated intermediates in the early, more complex ring-forming stages.

-

Approach B: Ring Construction with a Brominated Precursor. This strategy involves incorporating the bromine atom into one of the acyclic starting materials before the cyclization reaction that forms the pyridone ring. While viable, this approach can be more challenging due to the potential for side reactions and the limited commercial availability of suitably functionalized brominated precursors.

The diagram below illustrates these two divergent strategic pathways.

Caption: High-level retrosynthetic analysis for the target molecule.

This guide will focus primarily on Approach A , as it represents the most robust and well-documented pathway in the scientific literature.

Part 2: The Late-Stage Halogenation Pathway (Approach A)

This strategy can be broken down into three critical phases: construction of the core pyridone ring, N-methylation, and final electrophilic bromination.

Phase 1: Construction of the 2-Oxopyridine-3-Carboxylic Acid Core

The formation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is most effectively achieved through a condensation and cyclization sequence using simple, commercially available acyclic starting materials. One of the most powerful methods relies on an activated derivative of Meldrum's acid.[3][4][5]

Core Starting Materials:

-

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): A cyclic diester that serves as a highly acidic and reactive source of a malonate equivalent.

-

Triethyl Orthoformate: Reacts with an amine to form an electrophilic intermediate.

-

A Primary Amine: Aniline is commonly used, though other amines can be employed.

-

An Active Methylene Nitrile: Compounds like cyanoacetamide or ethyl cyanoacetate provide the C5, C6, and nitrile/ester functionalities for the final ring.

Rationale and Mechanism: The reaction proceeds via the formation of an anilinomethylidene derivative of Meldrum's acid. This intermediate is a potent electrophile. In the presence of a base such as potassium hydroxide, it undergoes a Michael-type addition with the active methylene nitrile (e.g., cyanoacetamide). This is followed by an intramolecular cyclization and subsequent ring-opening of the Meldrum's acid moiety, which, upon acidification, yields the desired 2-oxopyridine-3-carboxylic acid derivative.[3][5]

The workflow for this crucial ring-forming reaction is outlined below.

Caption: Workflow for 2-oxopyridine core synthesis.

Experimental Protocol: Synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This protocol is adapted from established literature procedures for forming the pyridone core.[3][5]

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | Meldrum's Acid, Triethyl Orthoformate, Aniline | Reflux, 5-10 min | Formation of the anilinomethylidene intermediate. |

| 2 | Ethanol | Reflux, 3 min, then cool | Dilution and crystallization of the intermediate. |

| 3 | Water | Add to cooled mixture | Precipitation of the intermediate. |

| 4 | Intermediate, Cyanoacetamide, Ethanol | Suspension | Combine reactants for cyclization. |

| 5 | Potassium Hydroxide (KOH) | Vigorous stirring, 24 h | Base-catalyzed condensation and cyclization. |

| 6 | Concentrated HCl | Acidify to pH ~5 | Protonation and precipitation of the final product. |

Phase 2: N-Methylation

Once the 2-oxopyridine core is synthesized (containing an N-H bond), the next step is to introduce the methyl group onto the nitrogen atom. This is a standard nucleophilic substitution reaction.

Starting Materials:

-

2-Oxopyridine-3-carboxylic acid ester: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to alkylation to prevent unwanted side reactions.

-

Methylating Agent: A source of an electrophilic methyl group.

-

Base: To deprotonate the nitrogen, rendering it nucleophilic.

Reagents and Rationale: The nitrogen atom of the 2-pyridone tautomer is acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting anion readily attacks an electrophilic methyl source in an Sₙ2 reaction. Methyl iodide (CH₃I) is a highly effective and common methylating agent for this purpose.[6]

Experimental Protocol: N-Methylation of the Pyridone Ring

| Reagent/Solvent | Molar Ratio (to Substrate) | Conditions | Purpose |

| Pyridone Ester Substrate | 1.0 | - | Starting material. |

| Dimethylformamide (DMF) | Solvent | Room Temperature | Aprotic polar solvent to dissolve reactants. |

| Potassium Carbonate (K₂CO₃) | 1.5 | Stirring | Base to deprotonate the pyridone nitrogen. |

| Methyl Iodide (CH₃I) | 1.0 - 1.2 | Stirring, Room Temp, 24-48 h | Electrophilic methyl source for Sₙ2 reaction.[6] |

Following the reaction, an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate) are used to isolate the N-methylated product.

Phase 3: Regioselective Bromination

This is the final and defining step in the synthesis. The 1-methyl-2-oxopyridine-3-carboxylic acid (or its ester) is subjected to electrophilic aromatic substitution to install the bromine atom.

Starting Material:

-

1-Methyl-2-oxopyridine-3-carboxylic acid or its corresponding ester.

Reagents and Rationale: The 2-pyridone ring is an electron-rich system, activated towards electrophilic attack. The N-methyl and oxo groups direct substitution primarily to the C3 and C5 positions. As the C3 position is already occupied by the carboxyl group, bromination occurs selectively at the C5 position.

While molecular bromine (Br₂) in acetic acid can be used, N-Bromosuccinimide (NBS) is often the reagent of choice.[7][8] NBS provides a low, constant concentration of electrophilic bromine, which minimizes the formation of over-brominated byproducts and leads to a cleaner reaction with higher yields.

Experimental Protocol: C5-Bromination

| Reagent/Solvent | Molar Ratio (to Substrate) | Conditions | Purpose |

| 1-Methyl-2-oxopyridine-3-carboxylate | 1.0 | - | Substrate for bromination. |

| Acetonitrile or DMF | Solvent | 0°C to Room Temperature | Reaction solvent. |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Added portion-wise | Mild and selective source of electrophilic bromine.[7] |

After the reaction is complete, the crude product is typically purified by recrystallization or column chromatography to yield the final, high-purity 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid (after hydrolysis of the ester if necessary).

Conclusion

The most reliable and strategically sound approach to synthesizing 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid begins with simple, acyclic starting materials. A robust ring-forming reaction, often utilizing Meldrum's acid and an active methylene nitrile, provides the foundational 2-oxopyridine-3-carboxylic acid core.[3][4] This core is then sequentially functionalized through N-methylation, commonly with methyl iodide,[6] and a final, highly regioselective bromination at the C5 position using N-Bromosuccinimide.[7] This late-stage halogenation strategy offers superior control and efficiency, making it the preferred pathway for researchers and drug development professionals requiring access to this versatile chemical intermediate.

References

- 1. 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C7H6BrNO3 | CID 57415886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 846048-15-5 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. mdpi.com [mdpi.com]

characterization of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid by NMR and mass spec

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the 2-pyridone scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an attractive core for designing novel therapeutics.[1][2] 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a key synthetic intermediate, providing a versatile platform for further chemical modification. Its bromine handle allows for a variety of cross-coupling reactions, while the carboxylic acid provides a point for amide bond formation or other conjugations.

This technical guide provides an in-depth analysis of the characterization of this compound using two cornerstone techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships between the molecule's structure and its spectroscopic output. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural validation.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with a fundamental understanding of the molecule's composition and properties.

-

Chemical Structure:

-

IUPAC Name: 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid[3]

Experimental Workflow: A Logic-Driven Approach

The characterization of a novel or synthesized compound is a systematic process. Each step is designed to yield specific information that, when combined, provides an unambiguous structural confirmation. The workflow described below represents a self-validating system where the results from one technique corroborate the findings of another.

Caption: Overall workflow for spectroscopic characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this analysis, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a logical choice of solvent due to its ability to dissolve the polar carboxylic acid and its non-exchangeable proton signals, which do not interfere with the analyte's signals.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5] Higher fields provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Record the spectrum at a standard temperature (e.g., 25°C).

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.[6]

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

-

¹³C NMR Acquisition:

-

Use a standard broadband proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans (e.g., 512 or more) as the ¹³C nucleus has low natural abundance.[6]

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

¹H NMR Spectral Analysis: Predicted Data and Rationale

The ¹H NMR spectrum provides a unique fingerprint based on the electronic environment of each proton.

Caption: Predicted ¹H NMR assignments and key couplings.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 13.0 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange. |

| ~ 8.5 | Doublet (d) | 1H | H-4 | This proton is deshielded by the adjacent electron-withdrawing carboxylic acid and the ring system. It is coupled to H-6. |

| ~ 8.0 | Doublet (d) | 1H | H-6 | This proton is adjacent to the ring carbonyl and is coupled to H-4. The small coupling constant (J ≈ 2-3 Hz) is typical for a ⁴J (meta) coupling in such ring systems. |

| ~ 3.6 | Singlet (s) | 3H | N-CH₃ | The methyl group is attached to the nitrogen atom within the aromatic-like pyridone ring, causing a downfield shift compared to a simple alkylamine. |

Causality: The chemical shifts are dictated by the electronic structure. The electron-withdrawing nature of the carbonyl, bromine, and carboxylic acid groups deshields the ring protons, shifting them significantly downfield. The lack of adjacent protons for the N-CH₃ group results in a singlet.

¹³C NMR Spectral Analysis: Predicted Data

The ¹³C NMR spectrum will reveal all seven unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~ 160 | C=O (Pyridone C-2) | The amide-like carbonyl carbon of the pyridone ring is also significantly downfield. |

| ~ 145 | C-6 | This carbon is adjacent to the electronegative nitrogen and carbonyl group. |

| ~ 142 | C-4 | This carbon is deshielded by its proximity to the carboxylic acid and bromine. |

| ~ 125 | C-3 | The carbon atom to which the carboxylic acid is attached. |

| ~ 105 | C-5 | The carbon atom bonded to bromine experiences a shielding effect from the halogen (heavy atom effect) but is also part of the pi-system. |

| ~ 38 | N-CH₃ | The methyl carbon attached to nitrogen appears in the typical aliphatic region. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For a molecule containing bromine, it provides a definitive diagnostic signature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for polar molecules containing acidic protons. It is a soft ionization technique that typically yields an intact molecular ion.

-

Analysis Mode: Acquire data in both positive and negative ion modes.

-

Negative Mode: Expect to see the deprotonated molecule, [M-H]⁻.

-

Positive Mode: Expect to see the protonated molecule, [M+H]⁺.

-

-

Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, allowing for molecular formula confirmation.

Interpreting the Mass Spectrum: The Bromine Isotope Pattern

The most critical diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[7] This results in a pair of peaks (the M and M+2 peaks) of nearly equal intensity for every bromine-containing fragment.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (Monoisotopic) | Expected Relative Abundance |

| [C₇H₆⁷⁹BrNO₃ - H]⁻ | 229.9458 | ~100% |

| [C₇H₆⁸¹BrNO₃ - H]⁻ | 231.9437 | ~98% |

| [C₇H₆⁷⁹BrNO₃ + H]⁺ | 231.9611 | ~100% |

| [C₇H₆⁸¹BrNO₃ + H]⁺ | 233.9590 | ~98% |

Self-Validation: Observing this characteristic 1:1 isotopic pattern at the correct high-resolution mass provides extremely strong evidence for the presence of a single bromine atom and confirms the molecular formula.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural clues.

Caption: Predicted ESI⁻ fragmentation pathway.

-

Decarboxylation: The most common fragmentation pathway for a carboxylic acid under ESI conditions is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.[8] This would result in a prominent fragment ion.

-

Loss of Bromine: While less common for soft ionization techniques, the loss of the bromine radical (79/81 Da) is another possibility, particularly with increased collision energy.

Conclusion

The structural elucidation of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is achieved through a synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, confirming the connectivity and substitution pattern of the pyridone ring. High-resolution mass spectrometry provides an unambiguous determination of the molecular formula, with the characteristic 1:1 M/M+2 isotope pattern serving as definitive proof of the presence of a single bromine atom. Together, these techniques form a self-validating workflow, providing the high-confidence data required for advancing research and development in medicinal chemistry.

References

-

Borges, F., et al. (2005). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Journal of the Chilean Chemical Society. Available at: [Link]

-

de la Cruz, C., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. Available at: [Link]

-